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Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety outcomes from the SAPPHIRE trial for a direct

COI’IlpElI‘iSOl'l between the two treatment arms.

Sitravatinib + Docetaxel Hazard Ratio (HR) / P-
Outcome Measure )

Nivolumab (n=284) (n=293) value
Median Overall Survival 12.2 months [1] [2] 10.6 months HR 0.86 (95% CI 0.70-
(0S) [1] [2] 1.05); p=0.144 [1] [2]
Median Progression-Free 4.4 months [1] [2] 5.4 months [1] HR 1.08 (95% CI 0.89-
Survival (PFS) [2] 1.32); p=0.452 [1] [2]
Objective Response Rate 15.6% [1] [2] 17.2% [1] [2] p=0.597 [1] [2]
(ORR)
Clinical Benefit Rate (CBR) 75.5% [1] [2] 64.5% [1] [2] p=0.004 [1] [2]
Median Duration of 7.4 months [1] [2] 7.1 months [1] p=0.924 [1] [2]
Response (DOR) [2]
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Sitravatinib + Docetaxel Hazard Ratio (HR) / P-
Outcome Measure )

Nivolumab (n=284) (n=293) value
Grade =3 Treatment-Related  53.0% [1] [2] 66.7% [1] [2] Not provided

Adverse Events

Key Efficacy Conclusions: The primary endpoint of OS was not met. Although median OS was numerically
longer with the sitravatinib-nivolumab combination, the difference was not statistically significant.
Similarly, there were no significant improvements in PFS or ORR. A notably higher Clinical Benefit Rate

was observed with the combination therapy [1] [2] [3].

Safety Profile: The safety profile of sitravatinib plus nivolumab was consistent with known effects of the
individual drugs. The most common any-grade treatment-related adverse events were diarrhea (56%),
nausea (31.3%), and decreased appetite (29%). Docetaxel's common adverse events included diarrhea
(36%), fatigue (36%), nausea (32%), and decreased neutrophil count (32%) [3]. Although the rate of high-
grade adverse events was lower with the combination, its overall efficacy did not outweigh the standard

chemotherapy option.

Experimental Protocol of the SAPPHIRE Trial

For researchers assessing the validity and applicability of these results, the following outlines the core

methodology of the phase 3 SAPPHIRE trial (NCT03906071) [1] [4].

¢ Study Design and Objective: This was a randomized, open-label, phase Il trial designed to
compare the efficacy of sitravatinib in combination with nivolumab against docetaxel. The primary
objective was to determine if the combination could improve Overall Survival (OS) [1] [2].

e Patient Population: The trial enrolled 577 patients with advanced non-oncogenic driven, non-
squamous NSCLC. Key enrollment criteria included [1] [2] [5]:

o Disease progression on or after a prior regimen that included both platinum-based
chemotherapy and a PD-1/PD-L1 checkpoint inhibitor (given in combination or in
sequence).

o Patients must have initially benefited from the prior CPI (defined as being on treatment for >4
months without progression).

o Patients were candidates for docetaxel as a second- or third-line therapy.

o Key exclusion criteria were tumors with EGFR, ALK, or ROS1 mutations, and uncontrolled
brain metastases [6] [5].
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e Treatment Regimens:
o Experimental Arm: Oral sitravatinib (100 mg, once daily) plus intravenous nivolumab (240 mg
every 2 weeks or 480 mg every 4 weeks) [1] [2].
o Control Arm: Intravenous docetaxel (75 mg/mz, every 3 weeks) [1] [2].
e Endpoints:
o Primary Endpoint: Overall Survival (OS) [1] [2].
o Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),
Clinical Benefit Rate (CBR), Duration of Response (DOR), and safety. All efficacy endpoints
were assessed by blinded independent central review per RECIST v1.1 criteria [1] [2].

Mechanism of Action

The scientific rationale for the SAPPHIRE trial was based on overcoming resistance to prior immunotherapy.
The following diagram illustrates the proposed mechanism of action for the sitravatinib and nivolumab

combination.
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e Sitravatinib's Role: Sitravatinib is a spectrum-selective receptor tyrosine kinase (RTK)
inhibitor. It potently targets the TAM family receptors (TYRO3, AXL, MERTK) and the VEGFR
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family, among others [6] [7]. These RTKs are implicated in creating an immunosuppressive tumor
microenvironment, a known mechanism of resistance to checkpoint inhibitors. By inhibiting these
targets, sitravatinib was hypothesized to:
o Shift the microenvironment from immunosuppressive to immunostimulatory.
o Enhance antigen-specific T-cell responses.
o Expand dendritic cell-dependent antigen presentation [1] [2] [7].
¢ Nivolumab's Role: Nivolumab is a monoclonal antibody that blocks the PD-1 receptor on immune
cells, thereby releasing the brakes on the anti-tumor immune response [4].
¢ Theoretical Synergy: The combination was designed to overcome primary or acquired resistance to
prior CPI therapy by simultaneously reversing immunosuppression (via sitravatinib) and reactivating
T-cells (via nivolumab) [1] [2].

Conclusion for Drug Developers

The SAPPHIRE trial demonstrates that while the biological rationale for combining sitravatinib with
nivolumab was scientifically sound, this specific combination was not superior to standard chemotherapy

in a defined patient population with acquired resistance to first-line chemoimmunotherapy.

For future development, this highlights the challenge of translating a compelling mechanistic hypothesis into
a successful late-stage clinical outcome. It underscores the necessity to further refine our understanding of
the tumor microenvironment and resistance mechanisms to identify more predictive biomarkers for patient

selection.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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